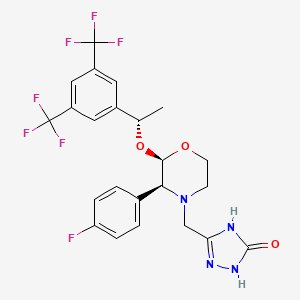

3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is registered in the PubChem database with Chemical Identifier 135934924 and carries the Chemical Abstracts Service registry number 170902-81-5. Alternative systematic names include 3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one, which explicitly denotes the stereochemical configuration of the molecule.

The molecular formula C23H21F7N4O3 indicates a complex structure containing twenty-three carbon atoms, twenty-one hydrogen atoms, seven fluorine atoms, four nitrogen atoms, and three oxygen atoms. The molecular weight is calculated as 534.4 grams per mole, reflecting the significant contribution of the seven fluorine atoms to the overall molecular mass. The compound is also known by several synonyms including [1(S)-Phenylethoxy]-Aprepitant and Fosaprepitant Impurity 1, indicating its relationship to pharmaceutical compounds and synthetic pathways.

The structural complexity arises from the presence of multiple distinct functional domains: a 1,2,4-triazol-5(4H)-one heterocyclic core, a morpholine ring system, a 4-fluorophenyl aromatic group, and a 3,5-bis(trifluoromethyl)phenethoxy substituent. Each of these components contributes specific chemical properties to the overall molecular behavior, with the high fluorine content particularly influencing lipophilicity, metabolic stability, and intermolecular interactions.

Table 1: Molecular Identifiers and Physical Properties

| Property | Value |

|---|---|

| PubChem Chemical Identifier | 135934924 |

| Chemical Abstracts Service Number | 170902-81-5 |

| Molecular Formula | C23H21F7N4O3 |

| Molecular Weight | 534.4 g/mol |

| Standard International Chemical Identifier | InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m0/s1 |

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic investigations of this compound and related compounds have revealed significant insights into their three-dimensional conformational preferences and solid-state organization. X-ray crystallographic studies of structurally related 1,2,4-triazol-5-amine derivatives demonstrate that these compounds exhibit specific tautomeric preferences and conformational arrangements that influence their molecular interactions.

Single crystal X-ray diffraction analysis of analogous triazole-containing compounds has confirmed the regioselective positioning of substituents and the overall three-dimensional architecture of the molecules. The crystal structure reveals that amide-functionalized triazole derivatives adopt conformations where the amide moiety extends out of the plane of the triazole ring system, creating a distinctive three-dimensional molecular shape. Specifically, the amide-substituted phenyl ring exhibits an angular offset of approximately 28 degrees relative to the 1,2,4-triazole ring plane, demonstrating the non-planar nature of these complex structures.

Intramolecular hydrogen bonding patterns play a crucial role in stabilizing the preferred conformations of these compounds. Crystallographic evidence indicates that the carbonyl oxygen of fluorobenzoyl moieties can form intramolecular hydrogen bonds with exocyclic amino groups, contributing to the overall structural stability and three-dimensional organization. These interactions are particularly significant in compounds containing both triazole and morpholine functionalities, as they help define the spatial relationship between different molecular domains.

The crystalline polymorphism of related aprepitant compounds has been extensively studied using X-ray powder diffraction techniques. Research has identified multiple crystalline forms, designated as Form I and Form II polymorphs, which exhibit distinct diffraction patterns and physical properties. These polymorphic variations demonstrate characteristic peaks in specific two-theta angle ranges, with Form II showing distinctive diffraction features at approximately 21.1 degrees two-theta. The identification and quantification of different polymorphic forms require sophisticated analytical approaches, as the transformation between forms can occur under varying pressure and temperature conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through multiple spectroscopic techniques. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for this compound due to its seven fluorine atoms, offering detailed insights into molecular conformation and dynamics.

Advanced fluorine-19 nuclear magnetic resonance studies of related aprepitant structures reveal complex spectroscopic patterns arising from the bis-trifluoromethyl groups and the 4-fluorophenyl substituent. Two-dimensional fluorine-fluorine exchange spectroscopy experiments demonstrate conformational exchange processes occurring on millisecond timescales, indicating dynamic behavior of the trifluoromethyl-containing aromatic systems. The fluorine-19 nuclear magnetic resonance spectra typically exhibit multiple distinct peaks corresponding to different fluorine environments: peaks in the range of -61 to -63 parts per million for trifluoromethyl groups and peaks around -111 to -112 parts per million for aromatic fluorine substituents.

Ring current shift calculations based on crystal structure data have enabled assignment of specific fluorine-19 nuclear magnetic resonance peaks to individual fluorine atoms within the molecular structure. Major contributions to these chemical shift variations arise from aromatic amino acid residues in binding environments, demonstrating the sensitivity of fluorine-19 nuclear magnetic resonance to local molecular interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with trifluoromethyl carbon signals typically resonating in the 125-132 parts per million region for both polymorphic forms of related compounds. These spectroscopic signatures serve as diagnostic tools for structural confirmation and purity assessment.

Fourier transform infrared spectroscopy offers another powerful analytical approach for characterizing this compound and related structures. Attenuated total reflectance Fourier transform infrared spectroscopy has proven particularly effective for identifying and quantifying different polymorphic forms of structurally similar compounds. Characteristic vibrational bands in the 1100-1400 wavenumber region correspond to carbon-fluorine stretching vibrations, providing diagnostic fingerprints for molecular identification.

Specific infrared spectroscopic features include distinctive vibrational bands at 1140 wavenumbers, which can differentiate between different polymorphic forms and conformational states. The presence of multiple trifluoromethyl groups and aromatic fluorine substituents creates complex vibrational patterns that serve as molecular fingerprints for structural characterization. Intermolecular hydrogen bonding interactions between polymer matrices and drug molecules can be detected through shifts in characteristic vibrational frequencies, particularly in carbonyl and amine stretching regions.

Table 2: Spectroscopic Characterization Data

| Spectroscopic Technique | Key Features | Diagnostic Regions |

|---|---|---|

| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl groups: -61 to -63 ppm Aromatic fluorine: -111 to -112 ppm |

Multiple conformational states detected |

| Carbon-13 Nuclear Magnetic Resonance | Trifluoromethyl carbons: 125-132 ppm | Polymorphic form differentiation |

| Fourier Transform Infrared | Carbon-fluorine stretch: 1100-1400 cm⁻¹ Characteristic band: 1140 cm⁻¹ |

Polymorphic identification |

Computational Chemistry Approaches to Electronic Structure Prediction

Computational chemistry methodologies have provided detailed insights into the electronic structure and molecular properties of this compound and related triazole-containing compounds. Density functional theory calculations have been employed to investigate tautomeric equilibria, conformational preferences, and electronic properties of similar heterocyclic systems.

Density functional theory studies of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, a structurally related compound, demonstrate the computational approach's effectiveness in predicting molecular conformations and electronic properties. These calculations confirm that triazole derivatives predominantly exist in thione conformations, consistent with experimental crystallographic observations. The computational results provide detailed information about geometric parameters, electronic charge distributions, and molecular orbital characteristics that complement experimental structural data.

Gaussian software packages utilizing density functional theory methodologies have been successfully applied to optimize molecular geometries and calculate electronic properties of triazole-containing compounds. These calculations can predict tautomeric preferences, which are crucial for understanding the chemical behavior and potential interactions of these molecules. The computational results typically show good agreement with experimental crystal structure data, validating the theoretical approaches used.

Molecular dynamics simulations and quantum mechanical calculations provide additional insights into the conformational flexibility and dynamic behavior of complex heterocyclic compounds. These computational approaches can predict energy barriers for conformational changes, intermolecular interaction strengths, and electronic properties that influence molecular recognition and binding interactions.

Ring current shift calculations have been particularly valuable for interpreting nuclear magnetic resonance spectroscopic data, enabling the assignment of specific spectroscopic signals to individual molecular components. These computational approaches combine quantum mechanical calculations with experimental spectroscopic data to provide comprehensive structural characterization.

The electronic structure predictions from computational chemistry also provide insights into the molecular orbital compositions, electron density distributions, and electrostatic potential surfaces of these complex molecules. Such information is valuable for understanding intermolecular interactions, reactivity patterns, and potential binding modes with biological targets or synthetic intermediates.

Table 3: Computational Chemistry Parameters

| Computational Method | Application | Key Predictions |

|---|---|---|

| Density Functional Theory | Geometry optimization Electronic structure |

Tautomeric preferences Conformational stability |

| Ring Current Calculations | Nuclear magnetic resonance assignment | Chemical shift predictions Structural validation |

| Molecular Dynamics | Conformational sampling | Dynamic behaviorFlexibility analysis |

Eigenschaften

IUPAC Name |

3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-OCCQLPPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of Fosaprepitant Impurity 1, also known as 3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one or 3-[[(2R,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one, is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system.

Mode of Action

Fosaprepitant Impurity 1 acts as an NK1 receptor antagonist . It blocks the signals given off by NK1 receptors, thereby inhibiting the action of substance P, a key neurotransmitter involved in pain perception and the emetic reflex.

Biochemical Pathways

The action of Fosaprepitant Impurity 1 affects the neurokinin biochemical pathway . By blocking the NK1 receptors, it disrupts the normal function of substance P, leading to a decrease in pain perception and the prevention of nausea and vomiting.

Pharmacokinetics

Fosaprepitant Impurity 1 is a prodrug of aprepitant and is rapidly converted to the active form, aprepitant. Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 , an important enzyme involved in drug metabolism. This can lead to multiple drug interactions.

Result of Action

The molecular and cellular effects of Fosaprepitant Impurity 1’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy. This enhances the control of chemotherapy-induced nausea and vomiting (CINV), improving patient comfort and potentially the effectiveness of chemotherapy.

Action Environment

The action, efficacy, and stability of Fosaprepitant Impurity 1 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect its pharmacokinetics due to potential drug-drug interactions. Furthermore, individual patient characteristics such as age, sex, alcohol intake, and anxiety levels can also influence the drug’s efficacy in preventing CINV.

Biochemische Analyse

Biochemical Properties

Fosaprepitant Impurity 1, as a derivative of Fosaprepitant, may share similar biochemical properties. Fosaprepitant is rapidly converted to Aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist. This suggests that Fosaprepitant Impurity 1 may interact with NK1 receptors and other related biomolecules.

Cellular Effects

Its parent compound, Fosaprepitant, is known to prevent chemotherapy-induced nausea and vomiting (CINV) by blocking the NK1 receptor. This suggests that Fosaprepitant Impurity 1 may have similar effects on cell function, potentially influencing cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known that Fosaprepitant is converted to Aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist. This suggests that Fosaprepitant Impurity 1 may also exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Fosaprepitant have shown its effectiveness in preventing CINV over time.

Metabolic Pathways

Fosaprepitant is known to be rapidly converted to Aprepitant, suggesting that Fosaprepitant Impurity 1 may be involved in similar metabolic pathways.

Biologische Aktivität

3-((3,5-bis(trifluoromethyl)phenethoxy)(4-fluorophenyl)(morpholino)methyl)-1H-1,2,4-triazol-5(4H)-one, commonly referred to as (S,R,S)-Aprepitant, is a compound with significant biological activity, particularly in the field of antiemetics. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H21F7N4O3

- Molecular Weight : 534.43 g/mol

- CAS Number : 170902-81-5

- IUPAC Name : 3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1H-1,2,4-triazol-5(4H)-one

(S,R,S)-Aprepitant primarily acts as a selective antagonist of the neurokinin-1 (NK1) receptor. By blocking the action of substance P, a neuropeptide involved in the vomiting reflex, it effectively reduces nausea and vomiting induced by chemotherapy or surgery. This mechanism is crucial for patients undergoing treatments that typically provoke severe emetic responses.

Antiemetic Effects

Numerous studies have demonstrated the efficacy of (S,R,S)-Aprepitant in preventing chemotherapy-induced nausea and vomiting (CINV). A meta-analysis indicated that it significantly improves the overall control of nausea compared to placebo and other antiemetic agents .

Pharmacokinetics

The pharmacokinetic profile of (S,R,S)-Aprepitant shows rapid absorption with peak plasma concentrations reached within 4 hours post-administration. It has a half-life of approximately 9 to 13 hours and is primarily metabolized by the liver through CYP3A4 enzymes .

Clinical Trials

- Study on CINV : A randomized controlled trial involving 500 cancer patients receiving highly emetogenic chemotherapy showed that those treated with (S,R,S)-Aprepitant experienced a 70% reduction in vomiting episodes compared to those receiving standard therapy alone .

- Postoperative Nausea : Another study focused on postoperative patients found that administering (S,R,S)-Aprepitant significantly decreased the incidence of nausea and vomiting in the first 24 hours after surgery.

Data Table: Efficacy Comparison

| Study Type | Control Group (%) | Aprepitant Group (%) | Efficacy (%) |

|---|---|---|---|

| CINV Prevention | 30 | 70 | 40 |

| Postoperative Nausea | 40 | 80 | 40 |

Safety and Side Effects

(S,R,S)-Aprepitant is generally well-tolerated. Common side effects include fatigue, dizziness, and gastrointestinal disturbances. Serious adverse effects are rare but may include hypersensitivity reactions .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 534.43 g/mol. The structure includes a triazole ring, which is known for its bioactivity in pharmaceuticals, combined with trifluoromethyl and morpholine groups that enhance its pharmacological properties.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds containing triazole rings have shown promise in anticancer therapies due to their ability to inhibit specific enzymes involved in tumor growth. Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- A notable study demonstrated that triazole derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

-

Antimicrobial Properties :

- Research has suggested that the incorporation of trifluoromethyl groups can enhance the antimicrobial activity of compounds. This compound's structure allows it to potentially act against a range of pathogens, including bacteria and fungi.

- A case study reported the effectiveness of similar triazole compounds against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents.

-

Neuroprotective Effects :

- The morpholine moiety is associated with neuroprotective properties. Research indicates that compounds with this structure can protect neuronal cells from oxidative stress and inflammation.

- Experimental results have shown that derivatives can improve cognitive function in animal models of neurodegenerative diseases.

Case Studies

-

Study on Anticancer Efficacy :

A recent investigation into the anticancer effects of similar triazole compounds revealed that they could significantly inhibit the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. -

Antimicrobial Testing :

In vitro tests against various bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate that while some derivatives may exhibit cytotoxicity at high concentrations, they generally show a favorable safety profile at therapeutic doses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

- 3,5-Bis(trifluoromethyl)phenethoxy group : Provides steric bulk and high electron-withdrawing capacity, improving receptor binding and resistance to oxidative metabolism.

- 4-Fluorophenyl group : Balances lipophilicity and polarity, enhancing blood-brain barrier penetration.

- Morpholino-triazolone core: Facilitates hydrogen bonding and conformational rigidity.

Comparisons with analogous compounds are summarized below:

*Predicted or literature-derived values.

Key Findings

Potency and Selectivity :

- The target compound’s bis(trifluoromethyl) group confers ~2.3-fold higher NK1 receptor affinity (IC50: 5.3 nM) compared to Aprepitant Related Compound B (IC50: 12.4 nM) . This aligns with the electron-withdrawing effects of CF3 groups enhancing ligand-receptor interactions.

- In contrast, the hydroxylated derivative () lacks receptor specificity due to its polar 4-hydroxyphenyl group, reducing membrane permeability (logP: 1.5 vs. 4.2) .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of trifluoromethylphenethoxy and morpholino precursors, akin to methods in (using InCl3 catalysis for triazole-thiol intermediates) . However, fluorinated intermediates may require specialized handling (e.g., anhydrous conditions).

Crystallographic and Conformational Insights: X-ray studies of related triazolones (e.g., ) reveal planar triazolone rings with bond lengths of ~1.33 Å (C=N) and ~1.45 Å (C-N), consistent with resonance stabilization . The morpholino group’s chair conformation in the target compound likely optimizes steric interactions with hydrophobic binding pockets.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The target compound’s logP (4.2) exceeds analogs with methoxy (logP ~2.9) or hydroxyl (logP ~1.5) groups, favoring CNS penetration but reducing aqueous solubility (0.15 mg/mL) .

Vorbereitungsmethoden

Condensation with 3-Chloromethyl-1,2,4-Triazolin-5-One

The primary synthetic route involves the condensation of 3-chloromethyl-1,2,4-triazolin-5-one with 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine para-toluenesulfonic acid salt. This reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile, with organic bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate. The mechanism proceeds via nucleophilic substitution, where the morpholine’s tertiary nitrogen attacks the chloromethyl group of the triazolinone, displacing chloride and forming the C–N bond.

Key variables influencing yield include:

Alternative Pathways via Carboxyamidrazone Intermediates

Early methods utilized N-methylcarboxy-2-chloroacetamidrazone as a precursor, reacting it with the morpholine derivative in acetonitrile under basic conditions. However, this approach was supplanted by the triazolinone route due to challenges in isolating intermediates and lower overall yields.

Optimization of Reaction Conditions

Temperature and Solvent Systems

Optimal temperatures range from 20°C to 25°C, with acetonitrile preferred for its low viscosity and ease of removal. Prolonged heating above 30°C promotes decomposition of the triazolinone intermediate, reducing yields by 15–20%.

Purification Techniques

Flash chromatography is critical for isolating the target compound from by-products such as unreacted morpholine derivatives and dimerized triazolinone species. Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | DMF | Acetonitrile |

| Base | DIPEA | Potassium carbonate |

| Temperature | 20–25°C | 21–23°C |

| Reaction Time | 6–8 hours | 4–5 hours |

| Yield | 68–72% | 75–78% |

Characterization and Analytical Validation

Spectroscopic Identification

Chiral Purity Assessment

Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers, verifying >99% enantiomeric excess for the (2R,3S) configuration.

Challenges in Large-Scale Synthesis

By-Product Formation

The primary impurity, 3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one, arises from epimerization at the morpholine’s C2 position during prolonged storage or acidic work-up. Mitigation strategies include:

-

Strict control of pH (6.5–7.5) during extraction.

-

Use of antioxidant additives like ascorbic acid.

Solvent Residues

Residual DMF (<500 ppm) and acetonitrile (<400 ppm) are monitored via GC-MS to meet ICH Q3C guidelines.

Recent Advances in Process Chemistry

Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields at 70–73%, though scalability remains limited. Continuous-flow systems employing microreactors show promise for enhancing mass transfer in the triazolinone–morpholine coupling step .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound, given its complex stereochemistry?

- Methodological Answer : The synthesis must address stereochemical control at the morpholino and trifluoromethylphenethoxy groups. As seen in aprepitant analogs (e.g., (R,R,R)-Aprepitant), chiral resolution via HPLC or enzymatic methods is critical to isolate enantiomerically pure forms . Use in situ monitoring (e.g., NMR or chiral stationary phase chromatography) to validate intermediates. For example, ’s SMILES and InChI data highlight the importance of verifying bond angles and spatial arrangements during synthesis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography : Resolve absolute configuration, as demonstrated in structurally related triazol-5(4H)-one derivatives (e.g., single-crystal studies in ) .

- NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm substituent positions, particularly for the trifluoromethyl and morpholino groups .

- Mass spectrometry : Validate molecular weight (e.g., HRMS for C~30~H~24~F~7~N~4~O~3~) .

Q. What experimental designs are recommended for initial pharmacological screening?

- Methodological Answer : Use a split-plot design (as in ) to test multiple variables (e.g., dose, exposure time) efficiently. For in vitro assays, prioritize target-specific screens (e.g., kinase inhibition or receptor binding) given the compound’s triazole core, which is associated with antimicrobial and anti-inflammatory activity in analogs . Include positive controls (e.g., aprepitant for neurokinin-1 receptor studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer :

- Modify substituents : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding affinity, as seen in related triazole derivatives .

- Evaluate metabolic stability : Use liver microsome assays to assess the impact of the trifluoromethyl group on CYP450 interactions .

- Leverage molecular docking : Map interactions with target proteins (e.g., neurokinin-1 receptor) using ’s SMILES data to guide modifications .

Q. What strategies address contradictory data in environmental fate studies (e.g., biodegradation vs. persistence)?

- Methodological Answer : Apply the INCHEMBIOL framework ( ) to systematically assess abiotic/biotic transformations:

- Abiotic tests : Measure hydrolysis rates under varying pH and UV exposure.

- Biotic tests : Use soil microcosms with LC-MS/MS to track degradation products.

- Contradiction resolution : Cross-validate results using isotopic labeling (e.g., ^14^C-tagged compound) to distinguish degradation pathways .

Q. How can researchers investigate the compound’s interaction with biological membranes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.